3-(3,4,5-Trifluorophenyl)-1-propene
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1-propene typically involves the use of 3,4,5-trifluorobenzene as a starting material. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3,4,5-trifluorophenylboronic acid with an appropriate vinyl halide in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation has been explored to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and aldehydes.
Reduction: Saturated derivatives like 3-(3,4,5-trifluorophenyl)propane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1-propene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylamine
Uniqueness
3-(3,4,5-Trifluorophenyl)-1-propene is unique due to the presence of both a trifluoromethyl group and a propene chain. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The trifluoromethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3-trifluoro-5-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKGTLWZYXYLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641230 |
Source
|
Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213327-80-1 |
Source
|
Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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